molecular formula C21H21NO3 B1278909 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine CAS No. 156840-57-2

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine

Cat. No. B1278909
M. Wt: 335.4 g/mol
InChI Key: PQHDJULJWZNDND-UHFFFAOYSA-N
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Description

The compound "3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine" is a pyridine derivative with benzyloxy substituents. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The presence of benzyloxy groups suggests potential for increased reactivity and complexity in chemical synthesis.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles leads to the formation of 4H-pyrano[3,2-c]pyridines, which could be further functionalized to introduce benzyloxy groups . Another approach involves the regioselective synthesis of 2-(2-hydroxyaryl)pyridines, which could be modified to introduce benzyloxy substituents at the appropriate positions . Additionally, the synthesis of 2-ethoxy-3-pyridylboronic acid and its subsequent cross-coupling reactions could potentially be adapted to synthesize the target compound . The synthesis of 4-aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine also demonstrates the incorporation of benzyloxy groups into pyridine derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with the potential for intramolecular and intermolecular interactions. For example, the X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid reveals intramolecular O–H···O bonds and intermolecular O–H···N bonds . Similarly, the molecular structure of 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene shows a 2-D structure through N–H···O hydrogen bonding, which further forms a 3-D structure through C–H···O hydrogen bonds . These structural analyses are relevant for understanding the potential molecular interactions in "3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine."

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their substituents. For example, the electron-donating properties of methyl- and methoxy-substituted di[1,4]benzodithiio[2,3-b:2,3-e]pyridines have been studied through electrochemical and EPR studies . The acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids and the study of their molecular structure also contribute to the understanding of the reactivity of pyridine derivatives . Additionally, the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols as antioxidants provide insights into the antioxidant properties of pyridine derivatives . These studies could inform the analysis of the physical and chemical properties of "3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine."

Scientific Research Applications

Synthesis of Polymeric Derivatives

The compound has been used in the synthesis of new monomers like 4-aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine, which further undergoes radical homo- and copolymerization. These polymers are designed as selective inhibitors of copper-containing amine oxidases, indicating its potential in enzyme inhibition and polymer chemistry (BertiniVincenzo et al., 1993).

Crystal Structure Analysis

The compound's derivatives have been studied for their crystal structures. For example, 1-benzyloxy-4-methoxypyridinium perchlorate's crystal structure was elucidated using single-crystal X-ray diffraction. Such studies help understand the conformation and molecular interactions of these compounds, which is crucial for designing drugs and materials (Z. Dega-Szafran et al., 1991).

Coordination Polymers and Photophysical Properties

Derivatives of this compound have been used to support lanthanide coordination compounds. These complexes have been characterized by various spectroscopic techniques and assessed for their photophysical properties, indicating their potential in materials science and photonics (S. Sivakumar et al., 2011).

Catalytic Applications in Polymerization

The compound's derivatives have been used in the synthesis of novel iron catalysts for propylene polymerization. This indicates its utility in enhancing the efficiency of industrial polymerization processes (Luo Zheng-hong, 2008).

In Medicinal Chemistry

Its derivatives have been investigated for their potential in medicinal chemistry, such as the synthesis of anti-tuberculosis compounds. Computational analysis was used to evaluate the cytotoxicity of these compounds, showcasing its role in drug design and toxicity evaluation (M. Coleman et al., 2003).

Synthesis of Novel Copolymers

It has been utilized in the synthesis of novel copolymers like styrene and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. These studies focus on understanding the polymerization process and the properties of the resulting copolymers, which could be relevant in materials science (G. Kharas et al., 2013).

properties

IUPAC Name

3-phenylmethoxy-2-(2-phenylmethoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-3-8-18(9-4-1)16-23-14-15-24-21-20(12-7-13-22-21)25-17-19-10-5-2-6-11-19/h1-13H,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHDJULJWZNDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=C(C=CC=N2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454449
Record name 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine

CAS RN

156840-57-2
Record name 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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